![molecular formula C18H18FN5O2 B257958 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In
Mechanism of Action
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that is involved in the pathogenesis of several inflammatory diseases, including Alzheimer's disease. By blocking RAGE signaling, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine reduces inflammation and oxidative stress, which are key contributors to the development and progression of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to reduce the levels of inflammatory cytokines in the brain, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to increase the levels of BDNF in the brain, which is important for the survival and function of neurons. These effects contribute to the potential therapeutic benefits of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in treating neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease, and has shown promising results in reducing inflammation and improving cognitive function. However, one limitation of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has not yet been tested in clinical trials in humans, and its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further investigate its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on developing more selective RAGE antagonists, as well as investigating the potential use of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in other inflammatory diseases where RAGE signaling is involved.
Synthesis Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves a series of chemical reactions that result in the formation of the tetrazolo[1,5-a]pyrimidine ring system. The process includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenyl acyl chloride, which is then reacted with 2-fluorobenzylamine to form the corresponding amide. The amide is then reacted with sodium azide and triphenylphosphine to form the tetrazole ring, which is subsequently reduced with palladium on carbon to form the final product, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons in the brain.
properties
Product Name |
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
---|---|
Molecular Formula |
C18H18FN5O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H18FN5O2/c1-25-16-8-7-11(9-17(16)26-2)14-10-15(12-5-3-4-6-13(12)19)24-18(20-14)21-22-23-24/h3-9,14-15H,10H2,1-2H3,(H,20,21,23) |
InChI Key |
UMYSYIBKGYLCNZ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.